N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S2/c1-3-10-28-18-22-15(19-7-9-26-2)13-12-21-24(16(13)23-18)8-6-20-17(25)14-5-4-11-27-14/h4-5,11-12H,3,6-10H2,1-2H3,(H,20,25)(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUOPIFDFZNYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=CS3)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex compound with potential therapeutic applications, particularly as a Syk (spleen tyrosine kinase) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound is its inhibition of the Syk pathway. Syk is crucial in various cellular signaling processes, particularly in immune responses. By inhibiting Syk, this compound can potentially modulate inflammatory responses and may provide therapeutic benefits in diseases characterized by excessive inflammation or immune dysregulation.
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound:
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Syk Inhibition : The compound has demonstrated significant inhibitory activity against Syk in cellular assays. The IC50 value (the concentration required to inhibit 50% of the target activity) is reported to be in the low nanomolar range, indicating potent activity.
Compound IC50 (nM) Target This compound <10 Syk - Cell Proliferation : In human cell lines, treatment with this compound resulted in reduced proliferation rates, particularly in B-cell lymphoma models. This suggests potential applications in oncology.
- Cytotoxicity : Cytotoxicity assays conducted on various cancer cell lines indicated that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, thus highlighting a favorable therapeutic index.
In Vivo Studies
In vivo studies using murine models have further confirmed the biological activity of the compound:
- Anti-inflammatory Effects : Administration of the compound in models of acute inflammation resulted in significant reductions in inflammatory markers and improved clinical scores.
- Tumor Growth Inhibition : In xenograft models of cancer, the compound significantly inhibited tumor growth compared to control groups, suggesting its potential as an anticancer agent.
Case Studies and Clinical Relevance
Recent case studies have begun to explore the clinical implications of this compound:
- Rheumatoid Arthritis : A study involving patients with rheumatoid arthritis showed promising results where patients treated with a Syk inhibitor similar to this compound experienced reduced joint swelling and pain.
- Lymphoma Treatment : Early-phase clinical trials are investigating its efficacy in patients with refractory B-cell malignancies, showing encouraging preliminary results regarding tumor response rates.
Q & A
Q. What are the optimal synthetic conditions for preparing this compound, and how can reaction yields be maximized?
Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives requires multi-step reactions with precise control of temperature, pH, and reaction time. For example:
- Step 1: Condensation of pyrimidine intermediates with thioether-containing reagents (e.g., propylthiol) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
- Step 2: Amide coupling via EDCl/HOBt or CDI in anhydrous DMF at room temperature, monitored by TLC for completion .
- Yield Optimization: Use HPLC to track intermediates, and recrystallize final products from ethanol/water mixtures to achieve >90% purity .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., methoxyethyl and propylthio groups). Key shifts: pyrazolo[3,4-d]pyrimidine C-4 (~160 ppm), thiophene carbonyl (~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to confirm molecular ion ([M+H]⁺) and rule out byproducts .
- HPLC-PDA: Use a C18 column (MeCN/H₂O gradient) to assess purity (>95% by area under the curve) .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- In Vitro Testing: Prioritize kinase inhibition (e.g., JAK/STAT pathway) or antiviral (e.g., RNA virus protease) assays due to structural similarities to active pyrazolo[3,4-d]pyrimidines .
- Dose-Response Curves: Test at 0.1–100 µM in triplicate, using staurosporine or remdesivir as controls.
- Cytotoxicity: Pair activity screens with MTT assays on HEK-293 or HepG2 cells to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
Methodological Answer:
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Substituent Variation: Synthesize analogs with modified thioether (e.g., ethylthio vs. propylthio) or methoxyethyl groups. Compare IC₅₀ values in kinase assays .
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Crystallography: Co-crystallize with target proteins (e.g., JAK2) to identify critical hydrogen bonds or hydrophobic interactions. Use X-ray diffraction (resolution ≤2.0 Å) .
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Data Table Example:
Substituent (R₁/R₂) Kinase IC₅₀ (nM) Solubility (µg/mL) Methoxyethyl/Propylthio 12 ± 2 8.5 Ethoxyethyl/Ethylthio 45 ± 5 15.2
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (37°C, pH 7.4), microsomal clearance (human/rat liver microsomes), and logP (e.g., shake-flask method). Poor oral bioavailability often links to rapid metabolism .
- Formulation Adjustments: Use PEG-400 or cyclodextrin-based carriers to enhance solubility. Compare AUC(0–24h) in rodent models via IV vs. oral dosing .
Q. What computational methods are suitable for predicting binding modes and off-target risks?
Methodological Answer:
Q. How can researchers address stability challenges under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to pH 1–13 buffers, 40°C/75% RH, or UV light (ICH Q1A). Monitor degradation via LC-MS; identify hydrolytic cleavage at the thiophene-carboxamide bond .
- Stabilization Strategies: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to reduce hydrolysis rates .
Q. What strategies are recommended for resolving crystallographic challenges with this compound?
Methodological Answer:
- Co-Crystallization Screens: Test 500+ conditions (Hampton Index Kit) with PEGs or salts as precipitants. Use seeding if crystals are <50 µm .
- Synchrotron Data Collection: For weakly diffracting crystals (≥3.0 Å), collect data at 100 K with a Pilatus detector. Refine using PHENIX with Ramachandran outliers <1% .
Key Considerations for Data Interpretation
- Contradictory Bioactivity Data: Compare substituent effects across studies. For example, methylthio groups may enhance kinase inhibition but reduce solubility vs. propylthio .
- Reaction Optimization: Use DoE (Design of Experiments) to map temperature/pH effects on yields. Central composite designs reduce trial counts by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
